molecular formula C23H18N2O2S B8726077 N-(4,5-Diphenyl-thiazol-2-yl)-4-methoxy-benzamide

N-(4,5-Diphenyl-thiazol-2-yl)-4-methoxy-benzamide

Cat. No.: B8726077
M. Wt: 386.5 g/mol
InChI Key: SQSIBSBNJDAWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-Diphenyl-thiazol-2-yl)-4-methoxy-benzamide is a useful research compound. Its molecular formula is C23H18N2O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C23H18N2O2S/c1-27-19-14-12-18(13-15-19)22(26)25-23-24-20(16-8-4-2-5-9-16)21(28-23)17-10-6-3-7-11-17/h2-15H,1H3,(H,24,25,26)

InChI Key

SQSIBSBNJDAWRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Diphenyl-thiazol-2-ylamine (50.5 mg, 0.200 mmol) and 4-methoxy-benzoyl chloride (34.1 mg, 0.200 mmol) were dissolved in 1,4-dioxane (2 mL) containing triethylamine (84.1 μL, 0.600 mmol). The reaction mixture was stirred overnight at room temperature. The crude product was filtered, evaporated to dryness, dissolved in 1 mL of dimethylsulfoxide and purified by reverse-phase preparative liquid chromatography (12.5 mg, 0.0323 mmol, 16.2%). ESI-MS m/z calc. 386.1. found 387.2 (M+1)+ Retention time 3.95 minutes.
Quantity
50.5 mg
Type
reactant
Reaction Step One
Quantity
34.1 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
84.1 μL
Type
reactant
Reaction Step Two

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